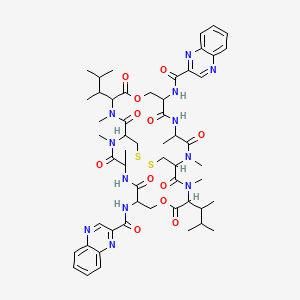
Triostin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triostin C, also known as this compound, is a useful research compound. Its molecular formula is C54H70N12O12S2 and its molecular weight is 1143.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
Triostin C has demonstrated promising anticancer properties through various studies:
- Inhibition of Tumor Growth : Research indicates that this compound can inhibit hypoxia-inducible factor 1 (HIF-1), which is often overexpressed in tumors under low oxygen conditions. This inhibition can lead to reduced tumor cell proliferation and increased cytotoxicity in cancer cells .
- Case Studies : In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) cells, with significant effects observed at low concentrations .
Antimicrobial Activity
This compound's ability to intercalate into DNA also extends its application as an antimicrobial agent:
- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against various pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
- Antitubercular Effects : Recent investigations have highlighted the potential of this compound derivatives in treating tuberculosis, showcasing its effectiveness against Mycobacterium tuberculosis .
Drug Development Insights
The structural characteristics of this compound allow for modifications that enhance its pharmacological properties:
- Hybrid Molecules : Research has focused on creating hybrid compounds that combine this compound with metal-binding ligands. These hybrids aim to leverage the DNA-binding properties of this compound while introducing metal complexes that can generate reactive oxygen species (ROS) for enhanced cytotoxic effects against cancer cells .
- Novel Analogues : The synthesis of new analogues with improved solubility and bioavailability is ongoing, with promising results in enhancing the compound's therapeutic index .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Propriétés
Numéro CAS |
10382-35-1 |
|---|---|
Formule moléculaire |
C54H70N12O12S2 |
Poids moléculaire |
1143.3 g/mol |
Nom IUPAC |
N-[2,4,12,15,17,25-hexamethyl-11,24-bis(3-methylbutan-2-yl)-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C54H70N12O12S2/c1-27(2)29(5)43-53(75)77-23-39(61-45(67)37-21-55-33-17-13-15-19-35(33)59-37)47(69)57-32(8)50(72)64(10)42-26-80-79-25-41(51(73)65(43)11)63(9)49(71)31(7)58-48(70)40(24-78-54(76)44(30(6)28(3)4)66(12)52(42)74)62-46(68)38-22-56-34-18-14-16-20-36(34)60-38/h13-22,27-32,39-44H,23-26H2,1-12H3,(H,57,69)(H,58,70)(H,61,67)(H,62,68) |
Clé InChI |
AAKHBCYMJPWUTO-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C |
SMILES canonique |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C |
Synonymes |
triostin C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















